molecular formula C17H24O3S B13561847 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate CAS No. 4091-88-7

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate

Cat. No.: B13561847
CAS No.: 4091-88-7
M. Wt: 308.4 g/mol
InChI Key: NESBIDLAHABETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a decahydronaphthalene core structure substituted with a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves the reaction of decahydronaphthalene derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate is unique due to its specific combination of a decahydronaphthalene core and a 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

4091-88-7

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h9-12,14,16-17H,2-8H2,1H3

InChI Key

NESBIDLAHABETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.